molecular formula C7H9ClN2O2 B11786451 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazin-7-ol hydrochloride

2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazin-7-ol hydrochloride

Cat. No.: B11786451
M. Wt: 188.61 g/mol
InChI Key: LHWAKJWPOIIVBQ-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazin-7-ol hydrochloride (CAS 1956325-50-0) is a chemical compound with the molecular formula C7H9ClN2O2 and a molecular weight of 188.61 . This pyrido[3,4-b][1,4]oxazine derivative is a key scaffold in medicinal chemistry and pharmaceutical research. Compounds within this structural class have demonstrated significant research value, particularly as inhibitors of biological targets such as ALK5 (Activin receptor-like kinase 5) . Research into these inhibitors is exploring their potential in the treatment and prevention of fibrotic diseases, including idiopathic pulmonary fibrosis, hepatic fibrosis, and cardiac fibrosis . The structural motif of dihydropyridooxazine is frequently explored in drug discovery for its potential to modulate various enzymatic pathways. This product is intended for research purposes by qualified laboratory personnel. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9ClN2O2

Molecular Weight

188.61 g/mol

IUPAC Name

1,2,3,6-tetrahydropyrido[3,4-b][1,4]oxazin-7-one;hydrochloride

InChI

InChI=1S/C7H8N2O2.ClH/c10-7-3-5-6(4-9-7)11-2-1-8-5;/h3-4,8H,1-2H2,(H,9,10);1H

InChI Key

LHWAKJWPOIIVBQ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CNC(=O)C=C2N1.Cl

Origin of Product

United States

Preparation Methods

Condensation of 2-Amino-3-Hydroxypyridine with Chloroacetyl Chloride

A foundational method involves reacting 2-amino-3-hydroxypyridine with chloroacetyl chloride under basic conditions. Triethylamine (TEA) in dichloromethane (DCM) facilitates deprotonation, enabling nucleophilic attack at the α-carbon of chloroacetyl chloride. The reaction proceeds via intermediate formation of an amide bond, followed by intramolecular cyclization to yield 2H-pyrido[3,2-b]oxazin-3(4H)-one. Subsequent reduction with sodium borohydride (NaBH₄) in ethanol generates the dihydro-oxazine scaffold.

Reaction Conditions:

  • Solvent: Dichloromethane

  • Base: Triethylamine (4 eq)

  • Temperature: 0°C → room temperature

  • Yield: 65–72%

Alternative Cyclization Using Thionyl Chloride

In a modified approach, 3,5-dibromo-4-hydroxy-benzoic acid is activated with thionyl chloride (SOCl₂) in N,N-dimethylacetamide (DMA) at -5°C. The resulting acyl chloride intermediate reacts with 2,3-dihydro-1H-pyrido[2,3-b]oxazine, forming a ketone-linked derivative. While this method targets a related compound, it highlights the utility of SOCl₂ for activating carboxylic acids in oxazine syntheses.

Functionalization of the Pyrido-Oxazine Core

Hydroxylation at the 7-Position

Introducing the hydroxyl group at position 7 requires careful regiocontrol. One strategy employs directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) at -78°C, followed by quenching with molecular oxygen or a boronic acid reagent. Protecting groups such as tert-butyldimethylsilyl (TBS) are often used to prevent over-oxidation.

Example Protocol:

  • Protect the oxazine nitrogen with Boc (di-tert-butyl dicarbonate, DMAP, THF).

  • Deprotonate at C7 with LDA in THF at -78°C.

  • Quench with trimethylborate, oxidize with H₂O₂/NaOH to install -OH.

  • Deprotect with HCl in dioxane to yield 7-hydroxy intermediate.

Yield: 50–58%

Reductive Amination for N-Functionalization

Reductive amination of ketone intermediates with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) introduces secondary amines, which are critical for subsequent salt formation. For example, EDCI/HOBt-mediated coupling with RHS acids generates amides that are reduced to amines under hydrogenation conditions.

Hydrochloride Salt Formation

The final step involves converting the free base to the hydrochloride salt. This is achieved by treating the 7-hydroxy-pyridooxazine with hydrochloric acid (HCl) in a polar aprotic solvent like ethanol or acetone.

Procedure:

  • Dissolve the free base in anhydrous ethanol.

  • Add concentrated HCl (37%) dropwise at 0°C.

  • Stir for 2 hours, then concentrate under reduced pressure.

  • Recrystallize from ethanol/diethyl ether to obtain pure hydrochloride salt.

Critical Parameters:

  • Stoichiometry: 1.1 eq HCl per amine group

  • Purity: ≥95% by HPLC

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsYield (%)Purity (%)
Chloroacetyl Chloride2-Amino-3-hydroxypyridineTEA, SOCl₂65–7298
Thionyl Chloride3,5-Dibromo-4-hydroxybenzoic acidSOCl₂, DMA3190
Directed MetalationBoc-protected oxazineLDA, H₂O₂50–5897

Challenges and Optimization Strategies

Byproduct Formation During Cyclization

Side products such as over-chlorinated species or dimerized intermediates are common. Purification via column chromatography (SiO₂, hexane/EtOAc 3:1) or recrystallization (MeOH/H₂O) mitigates this issue.

Regioselectivity in Hydroxylation

Competing oxidation at C6 or C8 can occur. Employing bulky directing groups (e.g., TBS) improves C7 selectivity.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effective reagents and solvent recovery. Patent EP2794600B1 discloses a continuous flow process using microreactors to enhance heat transfer and reduce reaction times. Key adaptations include:

  • Solvent: Replacing DMA with cyclopentyl methyl ether (CPME) for easier recycling.

  • Catalyst: Heterogeneous palladium on carbon (Pd/C) for hydrogenation steps.

Emerging Methodologies

Recent advances focus on enzymatic catalysis and photoredox strategies. For example, lipase-mediated acylations under mild conditions (pH 7.0, 25°C) achieve 85% enantiomeric excess (ee) for chiral derivatives .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazin-7-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of pyrido[3,4-b][1,4]oxazine compounds exhibit significant antimicrobial properties. A study demonstrated that certain analogs showed effective inhibition against various bacterial strains, suggesting potential for developing new antibiotics .

Anticancer Properties
Recent investigations have highlighted the anticancer potential of 2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazin-7-ol hydrochloride. In vitro studies revealed that this compound can induce apoptosis in cancer cells through the activation of specific apoptotic pathways. For instance, a case study involving human cancer cell lines showed a dose-dependent response in cell viability reduction .

Pharmacological Applications

CNS Activity
The compound has been studied for its effects on the central nervous system (CNS). It has been noted to exhibit anxiolytic and antidepressant-like effects in animal models. A pharmacological evaluation indicated that administration of the compound resulted in significant behavioral changes consistent with reduced anxiety levels .

Neuroprotective Effects
Research has also pointed to neuroprotective properties of this compound against oxidative stress-induced neuronal damage. In a controlled study using rat models, it was observed that treatment with this compound significantly improved cognitive function and reduced markers of neuroinflammation .

Materials Science

Polymer Chemistry
In materials science, this compound has been utilized as a building block for synthesizing novel polymers. Its unique structure allows for the incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength. A recent study focused on creating composite materials that leverage the chemical stability of pyrido[3,4-b][1,4]oxazine derivatives .

Data Table: Summary of Applications

Application AreaSpecific ApplicationFindings/Results
Medicinal ChemistryAntimicrobial ActivityEffective against various bacterial strains .
Anticancer PropertiesInduces apoptosis in cancer cells .
PharmacologyCNS ActivityExhibits anxiolytic effects in animal models .
Neuroprotective EffectsImproves cognitive function in rat models .
Materials SciencePolymer ChemistryEnhances thermal stability and mechanical strength .

Case Studies

  • Antimicrobial Efficacy Study
    A comprehensive study evaluated the antimicrobial efficacy of several pyrido[3,4-b][1,4]oxazine derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) significantly lower than conventional antibiotics.
  • Neuroprotection Research
    In a controlled experiment involving induced oxidative stress in neuronal cultures, treatment with this compound led to a marked decrease in cell death rates compared to untreated controls.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazin-7-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

(a) Pyrido-Oxazine Derivatives
  • 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylic Acid Hydrochloride
    This positional isomer differs in the fusion pattern of the pyridine and oxazine rings (pyrido[2,3-b] vs. pyrido[3,4-b]). The carboxylic acid substituent at position 7 replaces the hydroxyl group, significantly altering polarity and reactivity. Such modifications impact pharmacokinetic properties, including solubility and metabolic stability .
(b) Benzoxazine Derivatives
  • (RS)-9-Fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid This compound (Impurity E in pharmaceuticals) replaces the pyridine ring with a benzene ring, creating a benzoxazine core. The addition of fluorine and a piperazine group enhances antibacterial activity, as seen in fluoroquinolone analogs like ofloxacin. The carboxylic acid group at position 6 further distinguishes its pharmacological profile from the hydroxyl-bearing target compound .

Functional Group Modifications

  • Ofloxacin N-Oxide Hydrochloride
    This impurity introduces an N-oxide group to the piperazine substituent, reducing antibacterial efficacy compared to the parent drug. The presence of the N-oxide alters electron distribution, affecting binding to bacterial DNA gyrase .

Sulfur-Containing Analogs

  • Dipyrido[3,4-b;3’,4’-e][1,4]dithiin and Dipyrido[3,4-b;4’,3’-e][1,4]dithiin
    These dithiins replace oxygen atoms in the oxazine ring with sulfur, resulting in a larger, more polarizable heterocycle. X-ray crystallography reveals that sulfur substitution increases molecular planarity and stabilizes the crystal lattice, which may enhance thermal stability but reduce solubility in polar solvents .

Data Table: Key Structural and Functional Differences

Compound Name Core Structure Key Substituents Pharmacological Activity Physical Properties
2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazin-7-ol Hydrochloride Pyrido[3,4-b]oxazine -OH (position 7), HCl salt Kinase inhibition (hypothetical) High solubility in water due to HCl salt
2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylic Acid Hydrochloride Pyrido[2,3-b]oxazine -COOH (position 7), HCl salt Antibacterial (structural analog of quinolones) Lower solubility than hydroxyl analog due to carboxylic acid
Ofloxacin N-Oxide Hydrochloride Benzoxazine -COOH (position 6), N-oxide, piperazine Reduced antibacterial activity Moderate solubility; stable crystalline form
Dipyrido[3,4-b;3’,4’-e][1,4]dithiin Dithiin Sulfur bridges Not pharmacologically active High thermal stability; planar structure

Research Findings and Implications

  • Biological Activity : Hydroxyl and carboxylic acid groups in pyrido-oxazines correlate with target selectivity. For example, hydroxyl groups may favor kinase interactions, while carboxylic acids enhance binding to bacterial enzymes .
  • Crystallographic Stability : Sulfur-containing analogs exhibit enhanced lattice stability due to stronger intermolecular interactions (e.g., S···S contacts), whereas oxygen-based systems like the target compound prioritize solubility .
  • Synthetic Challenges: The preparation of pyrido-oxazines often requires regioselective cyclization, as seen in methods involving alkynyl-chloropyridazinones (e.g., ). Modifications to the core structure necessitate precise control of reaction conditions to avoid positional isomerism .

Biological Activity

2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazin-7-ol hydrochloride (CAS No. 1956325-50-0) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies in the context of its biological activity.

  • Molecular Formula : C7H9ClN2O2
  • Molecular Weight : 188.61 g/mol
  • Purity : Minimum 95% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds in this class may exhibit:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrido[3,4-b][1,4]oxazines possess antibacterial properties. For instance, related compounds have shown minimum inhibitory concentrations (MIC) against Gram-positive and Gram-negative bacteria .
  • Enzyme Inhibition : Similar compounds have been identified as inhibitors of bacterial topoisomerases, which are crucial for DNA replication and transcription processes in bacteria. This inhibition leads to the disruption of bacterial growth and survival .

Biological Activity Data

Activity TypeTarget/PathogenObserved EffectReference
AntibacterialE. coliMIC: 80–160 µg/ml
AntibacterialS. aureusEffective against MRSA
Enzyme InhibitionDNA gyraseIC50: 13.2–27 µM
Enzyme InhibitionTopoisomerase IVIC50: 106–110 nM

Case Studies

  • Study on Antimicrobial Efficacy :
    A study was conducted to evaluate the antimicrobial efficacy of various pyrido derivatives, including this compound. The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with particular potency against Staphylococcus aureus and Escherichia coli .
  • Mechanism Investigation :
    Another research effort focused on elucidating the mechanism by which these compounds inhibit bacterial growth. It was found that they act as competitive inhibitors of bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and maintenance .

Discussion

The biological activity of this compound suggests a promising avenue for development as an antimicrobial agent. Its ability to inhibit critical enzymes involved in DNA processes positions it as a potential candidate for further pharmacological exploration.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for verifying the purity of 2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazin-7-ol hydrochloride in synthetic batches?

  • Methodology : Use a combination of reversed-phase HPLC (C18 column) and spectroscopic techniques. For example, proton NMR can confirm structural integrity by identifying key protons (e.g., aromatic protons at δ 8.67 ppm for pyridine rings and δ 3.46 ppm for methyl groups) . High-resolution mass spectrometry (HRMS) should align with theoretical molecular weights (e.g., m/z 443.18522 for related pyrido-oxazine derivatives) . Impurity profiling via pharmacopeial guidelines (e.g., EP/USP) is critical for detecting analogs like Ofloxacin N-Oxide Hydrochloride .

Q. How is the stereochemistry of this compound resolved during synthesis?

  • Methodology : Chiral resolution via diastereomeric salt formation or chiral stationary-phase chromatography. For example, L-proline derivatives or cellulose-based columns can separate enantiomers. Evidence from S-isomer purification in fluoroquinolone analogs (e.g., hemihydrate forms) suggests recrystallization with optically active acids .

Q. What solvents and reaction conditions are optimal for synthesizing pyrido-oxazine derivatives?

  • Methodology : Use polar aprotic solvents (THF, dioxane) under inert atmospheres. For cyclization steps, LDA (lithium diisopropylamide) at –78°C ensures controlled deprotonation . Base-mediated reactions (e.g., KOH in dioxane/water) are effective for forming fused heterocycles .

Advanced Research Questions

Q. How can conflicting NMR data for pyrido-oxazine derivatives be resolved?

  • Methodology : Perform 2D NMR (COSY, HSQC) to assign overlapping signals. For example, aromatic protons in 7H-pyrido[1,2,3-de]benzoxazine derivatives show complex splitting patterns (δ 7.16–8.79 ppm) due to ring strain and coupling . Compare with crystallographic data (if available) to validate assignments .

Q. What strategies mitigate low yields in LDA-mediated heterocycle formation?

  • Methodology : Optimize stoichiometry (e.g., 2.0 mmol LDA per 1 mmol substrate) and reaction time. Pre-cooling solvents (–78°C) minimizes side reactions. In [1,4]oxathiino[2,3-d]pyrimidine synthesis, stepwise addition of substrates to LDA-THF solutions improved yields by 20% .

Q. How do substituents on the pyridine ring influence bioactivity?

  • Methodology : Conduct SAR studies by introducing electron-withdrawing groups (e.g., fluorine at position 9) or methyl groups (position 3). For example, 9-fluoro-3-methyl analogs exhibit enhanced antibacterial activity due to improved DNA gyrase binding . Use molecular docking to predict interactions with target proteins.

Data Contradiction Analysis

Q. Discrepancies in reported HRMS values for pyrido-oxazine derivatives: How to validate?

  • Methodology : Cross-check ionization methods (e.g., ESI vs. DART). In , DART-HRMS for C14H12ClN2OS2 showed a 0.6 ppm error (323.0073 vs. 323.0079), within acceptable limits. Replicate analyses under standardized conditions (e.g., internal calibration with NaTFA) reduce variability .

Q. Conflicting solubility data in polar vs. nonpolar solvents: How to reconcile?

  • Methodology : Use Hansen solubility parameters (HSPs). For hydrochloride salts, polar solvents (water, DMSO) typically dissolve better, but crystallinity (e.g., hemihydrate forms) may reduce solubility unexpectedly . Conduct differential scanning calorimetry (DSC) to identify polymorphic transitions.

Synthesis Optimization Table

ParameterOptimal ConditionReference
Cyclization baseLDA in THF (–78°C)
Reaction time2–4 hours (monitored by TLC)
PurificationChiral HPLC (cellulose column)
HRMS calibrationNaTFA internal standard

Key Findings

  • Structural Insights : Methyl groups at position 3 enhance thermal stability (>300°C melting points) .
  • Reactivity : Chlorine substituents at position 4 increase electrophilicity, facilitating nucleophilic substitutions .
  • Analytical Pitfalls : Overlapping NMR signals (δ 2.64–4.17 ppm) require advanced 2D techniques for resolution .

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